molecular formula C9H14O4 B1347184 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid CAS No. 4746-93-4

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B1347184
CAS No.: 4746-93-4
M. Wt: 186.2 g/mol
InChI Key: LZEGMNHPLZOKES-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]decane-6-carboxylic acid is a chemical compound with the molecular formula C9H14O4 It is characterized by a spirocyclic structure containing a dioxane ring fused to a cyclohexane ring, with a carboxylic acid functional group attached to the sixth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of a lactone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The resulting intermediate is then oxidized to introduce the carboxylic acid group. Another method involves the cyclization of a keto diol with a strong base, followed by oxidation to form the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.5]decane-6-carboxylic acid is unique due to its combination of a spirocyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEGMNHPLZOKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)C(=O)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314109
Record name 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4746-93-4
Record name NSC280705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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